molecular formula C9H8FNO4S B11866464 4-Fluoroquinoline sulfate

4-Fluoroquinoline sulfate

Cat. No.: B11866464
M. Wt: 245.23 g/mol
InChI Key: BEVDTXZIOKLXAK-UHFFFAOYSA-N
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Description

4-Fluoroquinoline sulfate is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroquinoline sulfate involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common approach is the nucleophilic substitution of fluorine atoms, where a fluorine atom is introduced into the quinoline ring system . Another method involves the use of organometallic compounds to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroquinoline sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .

Scientific Research Applications

4-Fluoroquinoline sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound exhibits significant antibacterial and antiviral activities, making it a valuable tool in microbiological studies.

    Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including as an antineoplastic agent.

    Industry: It finds applications in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 4-Fluoroquinoline sulfate involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to cell death. This mechanism is highly effective in killing bacteria and is distinct from other classes of antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoroquinoline sulfate stands out due to its enhanced biological activity resulting from the incorporation of a fluorine atom. This modification improves its ability to penetrate cell membranes and interact with molecular targets, making it more effective than non-fluorinated quinolines .

Properties

Molecular Formula

C9H8FNO4S

Molecular Weight

245.23 g/mol

IUPAC Name

4-fluoroquinoline;sulfuric acid

InChI

InChI=1S/C9H6FN.H2O4S/c10-8-5-6-11-9-4-2-1-3-7(8)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)

InChI Key

BEVDTXZIOKLXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)F.OS(=O)(=O)O

Origin of Product

United States

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